molecular formula C9H7BrF2N2 B8242253 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole

5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole

Cat. No.: B8242253
M. Wt: 261.07 g/mol
InChI Key: MQCVWPFHQMJKNF-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole is a chemical building block offered for research purposes. This compound is part of the benzimidazole class of heterocycles, which are privileged structures in medicinal chemistry due to their diverse therapeutic potential. Benzimidazole derivatives are recognized for their significant biological activities, including antibacterial and antifungal properties. Research indicates that structurally similar compounds exhibit potent activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans . The presence of both bromo and difluoromethyl substituents on the benzimidazole core is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like characteristics. The primary research applications for this compound are in the field of antimicrobial and antifungal drug discovery. Its value lies in its potential to serve as a key intermediate or final scaffold for developing novel therapeutic agents. The mechanistic action of benzimidazole derivatives is complex and can involve interaction with multiple biological targets. Molecular docking studies suggest that analogous compounds can bind to essential bacterial enzymes and proteins, such as (p)ppGpp synthetases/hydrolases (implicated in bacterial persistence and antibiotic resistance), FtsZ proteins (crucial for bacterial cell division), and pyruvate kinases (important for antistaphylococcal activity) . Researchers can utilize this compound to explore these and other mechanisms, synthesize new analogs for structure-activity relationship (SAR) studies, and screen for bioactive molecules against resistant microbial and fungal strains. This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c1-14-7-3-2-5(10)4-6(7)13-9(14)8(11)12/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCVWPFHQMJKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole typically involves the bromination of 2-(difluoromethyl)-1-methyl-1H-benzimidazole. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert it to the corresponding amine or alcohol derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole exhibits potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Benzimidazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .
  • Cancer Therapeutics : Research suggests that benzimidazole derivatives can act as inhibitors of DNA topoisomerases, which are critical enzymes involved in DNA replication and transcription. Compounds with similar structures have demonstrated efficacy against cancer cell lines by disrupting DNA synthesis .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis for developing new molecules with potential biological activities. It can be utilized in reactions such as:

  • Bromination Reactions : The presence of bromine allows for further functionalization, enabling the synthesis of more complex derivatives that may exhibit enhanced biological activities.
  • Enzyme Inhibition Studies : Its ability to modulate enzyme activity makes it a candidate for exploring interactions with various biological targets.

Materials Science

This compound is explored for its potential applications in materials science:

  • Polymer Development : The compound's unique chemical properties can be harnessed to create polymers with specific functionalities.
  • Coatings and Composites : Its reactivity may be beneficial in developing advanced materials that require specific thermal or chemical resistance.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of benzimidazole derivatives, compounds structurally related to this compound were tested against MDA-MB-231 breast cancer cells. Results showed that certain derivatives inhibited cell proliferation significantly by interfering with DNA topoisomerase activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzimidazole derivatives revealed that introducing halogen atoms significantly increased antibacterial activity. The compound's structural characteristics were linked to enhanced interactions with bacterial cell membranes, leading to increased efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and difluoromethyl groups can enhance its binding affinity and selectivity for target molecules. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations at Position 2

The difluoromethyl group distinguishes the target compound from analogues with diverse substituents:

Compound Position 2 Substituent Key Properties Reference
Target compound Difluoromethyl Electron-withdrawing, enhances metabolic stability; polar C–F bonds influence solubility. N/A
5-Bromo-2-(4-ethylphenyl)-1-methyl-1H-benzimidazole 4-Ethylphenyl Bulky aryl group increases hydrophobicity; potential π-π stacking interactions.
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzimidazole 4-Bromophenyl Bromine enhances halogen bonding; dual bromine atoms may improve bioactivity.
5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Thiophene Sulfur-containing heterocycle improves metal coordination; alters electronic properties.
5-Bromo-2-methyl-1H-benzimidazole Methyl Minimal steric hindrance; lower metabolic resistance compared to difluoromethyl.

Impact : The difluoromethyl group balances polarity and stability, making it advantageous for drug design compared to purely hydrophobic (e.g., ethylphenyl) or less stable (e.g., methyl) groups.

Substituent Variations at Position 1

The methyl group at position 1 contrasts with other N-alkyl/aryl groups:

Compound Position 1 Substituent Key Properties Reference
Target compound Methyl Moderate steric bulk; enhances solubility compared to longer alkyl chains. N/A
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzimidazole Ethyl Increased hydrophobicity; may improve membrane permeability.
5-Bromo-2-(4-bromophenyl)-1-(3-sulfonylpropyl)-1H-benzimidazole 3-Sulfonylpropyl Polar sulfonyl group improves water solubility; potential for ionic interactions.
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Thiophen-2-ylmethyl Bulky substituent reduces metabolic clearance; enhances aromatic interactions.

Impact : Methyl substitution offers a balance between solubility and metabolic stability, whereas larger groups (e.g., sulfonylpropyl) may prioritize solubility at the cost of synthetic complexity.

Halogenation Patterns

Bromine at position 5 is a common feature, but additional halogens or positional isomers alter bioactivity:

Compound Halogenation Pattern Key Properties Reference
Target compound 5-Bromo Single bromine optimizes balance between reactivity and toxicity. N/A
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole 4-Bromo + 5,6-dimethyl Triple bromination increases molecular weight; dimethyl groups enhance rigidity.
5,6-Dibromo-1H-benzo[d]imidazole 5,6-Dibromo Dual bromines may improve binding affinity but increase toxicity risks.

Biological Activity

5-Bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a bromine atom and a difluoromethyl group, which contribute to its reactivity and biological properties. Its molecular formula is C9H7BrF2N2C_9H_7BrF_2N_2 with a molecular weight of approximately 325.94 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine and difluoromethyl groups enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may lead to effects such as enzyme inhibition or receptor modulation, which are crucial for its therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. For example, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium smegmatis
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 µg/mL against S. aureus and 15.6 µg/mL against C. albicans, indicating strong antimicrobial potential .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The compound's structure allows it to bind effectively to various enzymes involved in metabolic pathways, leading to the inhibition of their activity. This property is particularly relevant in the context of cancer therapy and infectious disease treatment .

Study on Antimicrobial Efficacy

A study conducted on substituted benzimidazoles demonstrated that introducing halogen substituents significantly enhances antimicrobial activity. The introduction of bromine into the benzimidazole structure resulted in a marked increase in efficacy against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
This compound< 115.6
Related Compound A< 131.1
Related Compound B3.962.5

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets such as (p)ppGpp synthetases and FtsZ proteins from different microorganisms. These studies suggest that the compound can effectively inhibit these targets, contributing to its antimicrobial action .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-bromo-2-(difluoromethyl)-1-methyl-1H-benzimidazole?

A common approach involves multi-step condensation reactions. For example, brominated benzimidazole precursors can undergo nucleophilic substitution with difluoromethyl groups under basic conditions (e.g., triethylamine as a catalyst in anhydrous DMF at 80–100°C). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Characterization typically includes 1H^1 \text{H}/13C^{13} \text{C} NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity and substituent placement .

Q. How can researchers validate the purity and structural identity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} NMR to confirm methyl and difluoromethyl group integration; 19F^{19} \text{F} NMR for fluorinated substituents.
  • Mass Spectrometry : HRMS to verify molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet).
  • Elemental Analysis : Combustion analysis to validate C/H/N/Br/F ratios within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Standard in vitro assays include:

  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC determination).
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. Refinement using SHELXL (via Olex2 or similar software) can model disorder in the difluoromethyl group or bromine placement. Mercury CSD tools enable packing pattern analysis and void visualization, critical for understanding solid-state stability .

Q. What computational strategies predict binding affinities to targets like EGFR or serotonin receptors?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., EGFR kinase domain PDB: 1M17).
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories.
  • ADMET Prediction : SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-activity relationship (SAR) studies systematically alter substituents (e.g., replacing Br with Cl or varying aryl groups). For example:

  • Bromine : Enhances lipophilicity and π-π stacking in hydrophobic pockets.
  • Difluoromethyl : Improves metabolic stability via reduced oxidative susceptibility.
    Comparative IC50_{50} data and docking scores across analogs reveal critical pharmacophores .

Q. How should researchers address contradictions in spectroscopic or bioassay data?

  • Data Triangulation : Cross-validate NMR/HRMS with SCXRD to resolve structural discrepancies.
  • Dose-Response Reproducibility : Repeat assays under controlled conditions (e.g., fixed DMSO concentrations).
  • Meta-Analysis : Compare results with structurally related benzimidazoles (e.g., pantoprazole analogs) to identify outliers .

Safety and Handling

Q. What safety protocols are advised given limited toxicological data?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as halogenated waste .

Data Reporting Standards

  • Crystallography : Report CIF files with R1_1/wR2_2 < 0.05 and full disorder modeling .
  • Bioassays : Include positive controls (e.g., cisplatin for cytotoxicity) and adhere to OECD guidelines for reproducibility .

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